3-(Benzyloxy)pyrrolidine
Overview
Description
3-(Benzyloxy)pyrrolidine is a compound that belongs to the class of pyrrolidines . Pyrrolidines are five-membered nitrogen-containing heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The IUPAC name of 3-(Benzyloxy)pyrrolidine is (3R)-3-(benzyloxy)pyrrolidine .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The molecular weight of 3-(Benzyloxy)pyrrolidine is 177.25 . The InChI code is 1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1 .Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions. For instance, they can be alkylated and arylated using simple aryl or alkyl halides . They can also undergo acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Scientific Research Applications
Pharmacotherapy
3-(Benzyloxy)pyrrolidine: derivatives are explored for their potential in pharmacotherapy due to their biological activities. They have been found to exhibit antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These compounds are considered valuable for developing pharmacologically active lead compounds.
Drug Discovery
In drug discovery, the pyrrolidine ring is a versatile scaffold for novel biologically active compounds. The 3-(Benzyloxy)pyrrolidine structure can be employed to efficiently explore the pharmacophore space due to its sp3-hybridization and non-planarity, which contributes to the stereochemistry of molecules . This makes it a significant component in the design of new drug candidates.
Medicinal Chemistry
The 3-(Benzyloxy)pyrrolidine moiety is instrumental in medicinal chemistry, where it is used to create bioactive molecules with target selectivity. It has been involved in structure-activity relationship (SAR) studies, revealing its importance in the balance of functional activities of various biological targets .
Organic Synthesis
In organic synthesis, 3-(Benzyloxy)pyrrolidine is utilized in the synthesis of complex natural products. It is involved in reactions such as hydroalkylation , where it provides chiral alkylated pyrrolidines, which are valuable intermediates in the synthesis of various organic compounds .
Biochemistry
In the field of biochemistry, 3-(Benzyloxy)pyrrolidine derivatives are studied for their role in biological systems. They have been associated with significant biological activities, including enzyme inhibition and effects on cellular processes like apoptosis and antiproliferative effects on cancer cell lines .
Chemical Biology
3-(Benzyloxy)pyrrolidine: plays a role in chemical biology, where it is part of the study of the chemical processes within and relating to living organisms. It is a part of molecules that have shown a range of bioactivities, which are crucial for understanding the interaction between chemical compounds and biological systems .
Mechanism of Action
Target of Action
Pyrrolidine alkaloids, a group to which 3-(benzyloxy)pyrrolidine belongs, have been shown to interact with a variety of biological targets . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets .
Mode of Action
Pyrrolidine alkaloids have been shown to exert their effects through various mechanisms, depending on the specific targets they interact with . For example, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence a variety of biochemical pathways, including those involved in antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
One study mentioned the anti-anginal effect of a pyrrolidine alkaloid derivative at specific doses in experimental animals , suggesting that these compounds can be absorbed and exert systemic effects.
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
While specific safety and hazard information for 3-(Benzyloxy)pyrrolidine was not found, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, using the substance only in well-ventilated areas, and wearing appropriate protective equipment .
Future Directions
Pyrrolidine alkaloids, including 3-(Benzyloxy)pyrrolidine, can be some of the best sources of pharmacologically active lead compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the different stereoisomers and spatial orientation of substituents leading to a different biological profile of drug candidates are also areas of interest .
properties
IUPAC Name |
3-phenylmethoxypyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBMYKUPMLRKQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)pyrrolidine |
Synthesis routes and methods
Procedure details
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